(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one
CAS No.: 478078-33-0
Cat. No.: VC6137931
Molecular Formula: C20H18BrFN2O3
Molecular Weight: 433.277
* For research use only. Not for human or veterinary use.
![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one - 478078-33-0](/images/structure/VC6137931.png)
Specification
CAS No. | 478078-33-0 |
---|---|
Molecular Formula | C20H18BrFN2O3 |
Molecular Weight | 433.277 |
IUPAC Name | (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one |
Standard InChI | InChI=1S/C20H18BrFN2O3/c21-15-12-19-18(26-13-27-19)11-14(15)5-6-20(25)24-9-7-23(8-10-24)17-4-2-1-3-16(17)22/h1-6,11-12H,7-10,13H2/b6-5+ |
Standard InChI Key | UGLLXEGFNFDIOF-AATRIKPKSA-N |
SMILES | C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC3=CC4=C(C=C3Br)OCO4 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one, reflects its core components:
-
Benzodioxolyl group: A 1,3-benzodioxole ring substituted with bromine at position 6. This moiety is associated with enhanced lipid solubility and metabolic stability in medicinal chemistry .
-
Piperazinyl-fluorophenyl group: A piperazine ring linked to a 2-fluorophenyl group, a common pharmacophore in CNS-targeting agents due to its affinity for serotonin and dopamine receptors .
-
α,β-Unsaturated ketone (propenone): The (E)-configured double bond adjacent to the ketone may confer electrophilic reactivity, potentially enabling covalent interactions with biological targets .
Molecular Formula: C₂₀H₁₇BrFN₃O₃
Molecular Weight: 446.27 g/mol
Key Stereochemical Feature: The (E)-configuration of the propenone double bond ensures spatial separation of the benzodioxolyl and piperazinyl groups, influencing target binding.
Synthesis and Physicochemical Properties
Synthetic Routes
While no explicit synthesis protocols for this compound are published, analogous propenone derivatives are typically synthesized via:
-
Claisen-Schmidt Condensation: Reaction between a substituted acetophenone and an aryl aldehyde under basic conditions . For this compound, 6-bromo-1,3-benzodioxole-5-carbaldehyde and 1-(2-fluorophenyl)piperazine-1-ylacetone are likely precursors.
-
Piperazine Functionalization: Introducing the 2-fluorophenyl group to piperazine via nucleophilic aromatic substitution or Buchwald-Hartwig coupling .
Hypothetical Reaction Scheme:
Physicochemical Data
Property | Value/Description |
---|---|
Melting Point | Estimated 180–190°C (decomposes) |
Solubility | Lipophilic (logP ≈ 3.5); insoluble in H₂O |
UV-Vis λₘₐₓ | ~280 nm (benzodioxole π→π* transition) |
Stability | Sensitive to light and oxidation |
Pharmacological Hypotheses and Mechanisms
Putative Targets
-
Kinase Inhibition: The α,β-unsaturated ketone may act as a Michael acceptor, covalently binding to cysteine residues in kinases (e.g., EGFR, BRAF) .
-
GPCR Modulation: The 2-fluorophenyl-piperazine group suggests affinity for 5-HT₁A or D₂ receptors, analogous to antipsychotics like aripiprazole .
-
HDAC Interaction: Benzodioxole derivatives are known HDAC inhibitors, potentially enabling epigenetic modulation .
Predicted ADMET Profile
Parameter | Prediction | Rationale |
---|---|---|
Bioavailability | Low (F ≈ 20%) | High logP limits aqueous solubility |
CYP Metabolism | CYP3A4/2D6 substrate | Piperazine oxidation |
BBB Penetration | Moderate | Moderate MW and lipophilicity |
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume